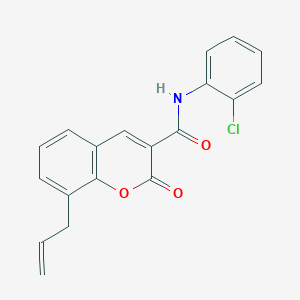

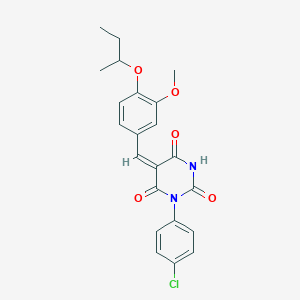

8-allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the chromene family. Chromenes are known for their presence in many biologically active compounds and are of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step chemical processes. For instance, a related compound, 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, was synthesized from commercially available 1-(2-hydroxyphenyl) ethanone through a Vilsmeier reaction and oxidation by Jones reagent (Zhu et al., 2014).

Molecular Structure Analysis

Chromene derivatives typically have planar molecular structures with specific conformations. For example, in N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, molecules exhibit planar structures and anti conformations (Gomes et al., 2015). These structural characteristics are crucial for their biological activity and chemical reactivity.

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, contributing to their versatility in synthetic chemistry. For example, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide demonstrates the potential for chromene compounds in multi-component condensation reactions (Jadhav et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility and melting point, are influenced by their molecular structure. The crystalline structures, as studied in various derivatives, show different space groups and cell parameters, indicating varied physical properties (Barili et al., 2001).

Chemical Properties Analysis

Chromene derivatives exhibit a range of chemical properties, such as reactivity towards different reagents and stability under various conditions. Their chemical properties are often studied in the context of their use as intermediates in organic synthesis or as ligands in the formation of metal complexes (Myannik et al., 2018).

科学的研究の応用

Chemical Reactivity and Catalysis

Research on N-allylic systems, including compounds similar to the one , reveals their importance in catalysis. These systems are crucial in isomerization processes catalyzed by transition metal complexes, leading to the synthesis of various compounds with high selectivity. Transition metals like Rh, Ru, Fe, Ir, and others have been utilized for the isomerization of N-allyl compounds, demonstrating the versatility and potential application of such structures in organic synthesis and catalysis (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Environmental Remediation

The chlorophenyl moiety present in the compound indicates its relevance to environmental science, particularly in the context of pollution remediation. Studies on chlorinated phenols, which share a structural component with the compound of interest, have explored their degradation and the environmental impact. Zero valent iron and bimetallic systems have been researched for their ability to efficiently dechlorinate chlorophenols, suggesting a potential application in treating environmental contaminants (Gunawardana, B., Singhal, N., & Swedlund, P., 2011).

Supramolecular Chemistry

Compounds with specific functional groups, similar to those found in 8-allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, are often explored in supramolecular chemistry for their ability to form ordered structures. These properties are essential for the development of new materials with applications in nanotechnology, drug delivery, and more. For instance, the study of metalloporphyrin catalysts for the selective functionalization of saturated C-H bonds highlights the importance of precise chemical reactivity in creating complex molecular architectures (Che, C., Lo, V., Zhou, C.-Y., & Huang, J.-S., 2011).

特性

IUPAC Name |

N-(2-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3/c1-2-6-12-7-5-8-13-11-14(19(23)24-17(12)13)18(22)21-16-10-4-3-9-15(16)20/h2-5,7-11H,1,6H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNVEYOBSQJBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)